

# Clinical & Pharmacokinetic Profile of Anacetrapib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Anacetrapib

CAS No.: 875446-37-0

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The table below summarizes the key characteristics and efficacy data of **Anacetrapib** from clinical and pharmacokinetic studies.

Aspect	Key Findings	Source / Context
Primary Indication	Investigated for reduction of major coronary events in patients with pre-existing vascular disease [1].	HPS3/TIMI 55-REVEAL (Phase III)

| **Key Efficacy (vs. Placebo)** | LDL-C: -30.18 mg/dL [2] HDL-C: +103.81 mg/dL [2] ApoB: -20.83 mg/dL [2] Triglycerides: -9.15 mg/dL [2] | Network Meta-Analysis (2025) | | **Pharmacokinetics** | High food sensitivity (high-fat meal increases AUC 7.5-fold). Long half-life supports once-daily dosing [3]. | Phase I/IIb Studies, Model-Based Development | | **Formulation** | Hot-melt extruded (HME) tablet selected for Phase III [3]. | Model-Based Development | | **Key Trial Result** | Reduced the risk of major coronary events (coronary death, myocardial infarction, or coronary revascularization) in patients with atherosclerotic vascular disease [1]. | HPS3/TIMI 55-REVEAL |

## Mechanism of Action: Beyond CETP Inhibition

**Anacetrapib** is a Cholesteryl Ester Transfer Protein (CETP) inhibitor, but research reveals its effects are mediated through both CETP-dependent and CETP-independent pathways.

*Anacetrapib's dual-pathway mechanism for reducing (V)LDL cholesterol.*

- **CETP-Dependent Inhibition:** The primary established mechanism involves **Anacetrapib** binding to CETP's hydrophobic tunnel, physically blocking the transfer of cholesteryl esters from HDL to (V)LDL particles [4]. This binding also promotes the formation of a stable CETP-HDL complex, further hindering lipid exchange [4].
- **CETP-Independent Effects:** Preclinical studies in mouse models indicate that **Anacetrapib** reduces (V)LDL-C through mechanisms that do not require CETP inhibition. This includes:
  - **Downregulation of PCSK9:** **Anacetrapib** was shown to reduce both hepatic expression and plasma levels of PCSK9 [5].
  - **Upregulation of LDL Receptors:** The reduction in PCSK9 leads to increased hepatic LDL receptor (LDLr) content, enhancing the liver's ability to clear LDL and VLDL remnants from the bloodstream [5].
  - **Reduced Cholesterol Synthesis:** Microarray analyses of livers from treated mice showed significant downregulation of the cholesterol biosynthesis pathway [5].

## Molecular Interaction & Experimental Models

**Atomistic Simulation of Drug-Target Interaction** Molecular dynamics simulations have provided a detailed view of how **Anacetrapib** interacts with CETP. The primary binding site is **inside the hydrophobic tunnel** of CETP, near the residues surrounding the N-terminal opening. When **Anacetrapib** resides in this area, it creates a thermodynamic barrier that hinders the diffusion of cholesteryl esters out of the tunnel, thereby inhibiting CETP's core transfer function [4].

### Key Preclinical Experimental Models

- **In Vivo Models:** The **APOE\*3-Leiden.CETP (E3L.CETP) transgenic mouse** is a well-validated model for studying **Anacetrapib**. Its lipoprotein metabolism responds to lipid-lowering therapies in a human-like manner, making it suitable for evaluating efficacy and mechanism [5].
- **In Vitro & Ex Vivo Models:**
  - **Vascular Reactivity Studies:** Wire myography on isolated rat mesenteric arteries has been used to investigate off-target vascular effects, showing that CETP inhibitors can enhance vasoconstriction [6].
  - **Cell-Based Studies:** Cultured vascular smooth muscle cells (VSMCs) from rats help elucidate signaling pathways (e.g., ROS and STAT3) involved in off-target effects [6].

## Comparative Efficacy & Research Status

A 2025 network meta-analysis compared **Anacetrapib** with Obicetrapib, a newer CETP inhibitor. The findings are summarized below:

Lipid Parameter	Anacetrapib	Obicetrapib
LDL-C Reduction	-30.18 mg/dL	-32.40 mg/dL
HDL-C Increase	+103.81 mg/dL	+156.77 mg/dL
ApoB Reduction	-20.83 mg/dL	-20.67 mg/dL
Triglyceride Reduction	<b>-9.15 mg/dL</b>	-2.78 mg/dL (NS)

Source: Jaber et al. (2025) Network Meta-Analysis [2]. NS: Not Statistically Significant.

The analysis concluded that while Obicetrapib showed superior efficacy in raising HDL-C, **Anacetrapib** demonstrated a significant advantage in reducing triglycerides. Both were highly effective and comparable in reducing LDL-C and ApoB [2].

## Current Research Landscape & Outlook

- Clinical Development Status:** The landmark **HPS3/TIMI 55-REVEAL** phase III trial demonstrated that **Anacetrapib** significantly reduces major coronary events in patients with established vascular disease [1]. While this confirmed its clinical efficacy, development has been complex. As of 2025, the market for **Anacetrapib** remains **relatively niche**, focused on research and specific medical applications rather than widespread clinical use [7].
- Key Research Trends:** Current R&D efforts are exploring its potential in **combination therapies** with statins and other cardiovascular drugs. There is also a focus on refining patient selection strategies and understanding its long-term safety profile [7].
- Market & Regulatory Context:** The CETP inhibitor class has faced challenges, with earlier compounds (torcetrapib, dalcetrapib) failing in late-stage trials. While **Anacetrapib's** successful outcome in the REVEAL trial was a breakthrough, its path to market penetration is influenced by the availability of other lipid-lowering drugs (e.g., statins, ezetimibe, PCSK9 inhibitors) [7] [8]. High R&D costs and regulatory hurdles also shape its commercial landscape [7].

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To cite this document: Smolecule. [Clinical & Pharmacokinetic Profile of Anacetrapib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548849#anacetrapib-research-updates-and-news>]

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